1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups
Scientific Research Applications
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of agrochemicals or materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the substituents. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones or their equivalents.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Trifluoromethylation: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using alkoxides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated pyrazoles.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: can be compared with other pyrazole derivatives such as:
Properties
IUPAC Name |
1,3-dimethyl-4-nitro-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)11(2)10-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJVIHDPURQXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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